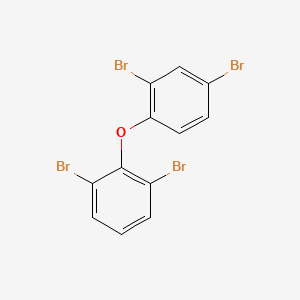

2,2',4,6'-Tetrabromodiphenyl ether

Übersicht

Beschreibung

2,2’,4,6’-Tetrabromodiphenyl ether is an organic compound belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely recognized for their use as flame retardants in various consumer products, including electronics, textiles, and furniture. Due to their persistence in the environment and potential health impacts, PBDEs have garnered significant attention in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,6’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process.

Industrial Production Methods: In industrial settings, the production of 2,2’,4,6’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’,4,6’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Debromination reactions can occur, resulting in the removal of bromine atoms.

Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Zero-valent metals like zinc or iron in the presence of reducing agents such as ascorbic acid.

Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.

Major Products:

Oxidation: Hydroxylated diphenyl ethers.

Reduction: Lower-brominated diphenyl ethers or completely debrominated diphenyl ether.

Substitution: Diphenyl ethers with different halogen substitutions.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

BDE-47 has been extensively studied for its toxicological effects on human health and wildlife. Research indicates that exposure to this compound can lead to various adverse health outcomes:

- Endocrine Disruption : BDE-47 has been linked to disruptions in endocrine function, particularly affecting thyroid hormone levels. Studies have shown that developmental exposure can lead to long-lasting alterations in lipid metabolism and liver function in animal models .

- Immunotoxicity : Recent findings suggest that BDE-47 can impair immune responses by modulating the expression of microRNAs involved in immune signaling pathways. This modulation can affect macrophage activity and overall immune function .

- Reproductive Toxicity : There is growing evidence that exposure to BDE-47 may be associated with male reproductive diseases. Increased exposure has been correlated with testicular toxicity in animal models .

Environmental Impact Studies

BDE-47's persistence in the environment raises significant concerns regarding its ecological impact:

- Bioaccumulation : BDE-47 has been detected in various environmental matrices, including soil, water, and biota. Its bioaccumulation potential poses risks to wildlife and human populations through the food chain .

- Regulatory Assessments : The U.S. Environmental Protection Agency (EPA) has conducted comprehensive reviews of BDE-47's toxicity and environmental fate. These assessments inform regulatory decisions regarding its use and management .

Material Safety Testing

In industrial applications, BDE-47 was primarily used as a flame retardant in plastics, textiles, and electronics. Research continues to explore safer alternatives and assess the efficacy of existing materials:

- Flame Retardancy Studies : Investigations into the effectiveness of BDE-47 as a flame retardant have led to comparisons with other compounds. While it provides significant fire resistance, concerns about its health implications have driven the search for non-toxic alternatives .

- Analytical Chemistry : BDE-47 is utilized as a reference standard in analytical chemistry for detecting PBDEs in environmental samples. Its quantification is crucial for monitoring compliance with environmental regulations .

Case Study 1: Developmental Exposure Effects

A study involving CD-1 mice demonstrated that prenatal exposure to BDE-47 resulted in significant changes to liver metabolism and triglyceride levels in offspring. This research highlights the long-term effects of developmental exposure on metabolic health .

Case Study 2: Immunotoxicity Mechanisms

Research on THP-1 macrophage cells revealed that BDE-47 alters miRNA expression profiles related to immune response pathways. These findings suggest potential mechanisms by which BDE-47 may impair immune function, warranting further investigation into its public health implications .

Wirkmechanismus

The mechanism by which 2,2’,4,6’-Tetrabromodiphenyl ether exerts its effects involves several molecular targets and pathways:

Endocrine Disruption: It can interfere with thyroid hormone transport and metabolism by binding to thyroid hormone transport proteins.

Neurotoxicity: It may affect neurotransmitter systems and neuronal development, leading to cognitive and behavioral changes.

Oxidative Stress: It can induce the production of reactive oxygen species, leading to cellular damage and inflammation.

Vergleich Mit ähnlichen Verbindungen

2,2’,4,6’-Tetrabromodiphenyl ether is one of many PBDE congeners. Similar compounds include:

- 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)

- 2,2’,4,4’,5-Pentabromodiphenyl ether (BDE-99)

- 2,2’,4,4’,6-Pentabromodiphenyl ether (BDE-100)

Uniqueness: Compared to other PBDEs, 2,2’,4,6’-Tetrabromodiphenyl ether has a unique bromination pattern that influences its chemical reactivity, environmental behavior, and biological effects. Its specific arrangement of bromine atoms can affect its persistence and toxicity, making it a compound of particular interest in environmental and health studies.

Biologische Aktivität

2,2',4,6'-Tetrabromodiphenyl ether (BDE-47) is a member of the polybrominated diphenyl ethers (PBDEs) family, widely used as flame retardants in consumer products. Its chemical structure, characterized by four bromine atoms attached to a diphenyl ether backbone, contributes to its biological activity and environmental persistence. This article explores the biological activity of BDE-47, focusing on its toxicological effects, mechanisms of action, and implications for human health and ecosystems.

- Molecular Formula : C₁₂H₈Br₄O

- Molecular Weight : 485.79 g/mol

Biological Activity Overview

Research indicates that BDE-47 exhibits various biological activities that may adversely impact human health and ecosystems. Key findings include:

- Immunotoxicity : BDE-47 has been shown to alter immune functions, particularly affecting macrophage and basophil activities. Studies have reported significant immunomodulatory effects, potentially leading to increased susceptibility to infections and immune-related diseases .

- Endocrine Disruption : The compound can modulate gene expression related to estrogen signaling pathways, raising concerns about its role as an endocrine disruptor. This activity may interfere with reproductive health and development in both humans and wildlife .

- Neurotoxicity : Animal studies have linked BDE-47 exposure to developmental neurotoxicity. In particular, prenatal or neonatal exposure has resulted in long-term alterations in lipid metabolism and liver function in offspring, suggesting potential risks for neurodevelopmental disorders .

Toxicological Studies

Recent toxicological assessments have highlighted the following findings regarding BDE-47:

- Placental Transfer : Research indicates that BDE-47 can cross the placenta and accumulate in fetal tissues, leading to adverse pregnancy outcomes .

- Pharmacokinetics : In vitro studies have elucidated the metabolic pathways of BDE-47, revealing that it undergoes hydroxylation via cytochrome P450 enzymes, which may lead to the formation of more toxic metabolites .

- Cellular Effects : In vitro assays demonstrated that BDE-47 can induce cytotoxicity in various cell lines. For instance, studies reported an IC50 value of approximately 20 µM for cytotoxic effects against certain cancer cell lines .

Case Studies

Several case studies provide insight into the biological impacts of BDE-47:

- Developmental Exposure : A study involving CD-1 mice exposed prenatally or neonatally to BDE-47 showed significant alterations in liver histology and metabolism at 10 months of age. The offspring exhibited increased liver triglycerides and altered expression of metabolic genes, indicating long-term metabolic reprogramming due to early-life exposure .

- Human Health Implications : Epidemiological studies have suggested correlations between PBDE exposure and adverse health effects, including thyroid dysfunction and neurodevelopmental delays in children exposed during critical developmental windows .

Comparative Analysis of Related Compounds

The biological activities of various brominated diphenyl ethers can differ significantly based on their bromination patterns. The following table summarizes key characteristics:

| Compound Name | Bromination Pattern | Biological Activity |

|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl ether | Brominated at positions 2, 2', 4, 4' | Significant immunotoxicity and endocrine disruption |

| 2,3',4',6-Tetrabromodiphenyl ether | Brominated at positions 2, 3', 4', 6 | Varies in reactivity; potential for different toxicity profiles |

| 2,2',4,4',5-Pentabromodiphenyl ether | Additional bromine at position 5 | Higher persistence; increased bioaccumulation risk |

Eigenschaften

IUPAC Name |

1,3-dibromo-2-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBBBTLDLKYGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616285 | |

| Record name | 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-57-9 | |

| Record name | 2,2',4,6'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48056F316C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.